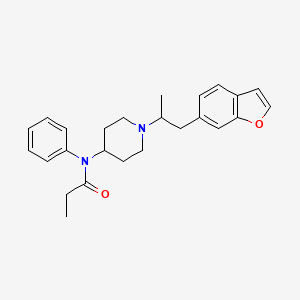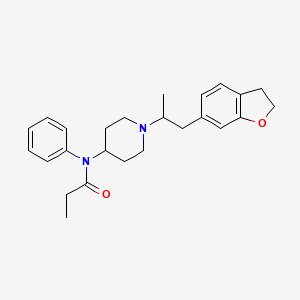
N-(6-APDB) Fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is regulated as a Schedule I compound in the United States.
- This compound is intended for research and forensic applications .
N-(6-APDB) Fentanyl: is an analytical reference standard categorized as a benzofuran and is structurally similar to known opioids.
Preparation Methods
Synthetic Routes: The synthetic route for N-(6-APDB) Fentanyl involves the modification of the fentanyl structure by introducing a benzofuran ring at the N-terminus.
Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the public domain. research laboratories may use variations of established fentanyl synthesis protocols.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s regulatory status.
Chemical Reactions Analysis
Reactions: N-(6-APDB) Fentanyl can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents used in organic synthesis, such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophilic substitution conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and the starting materials used.
Scientific Research Applications
Chemistry: Researchers study N-(6-APDB) Fentanyl to understand its chemical properties, reactivity, and potential modifications.
Biology: Investigations may explore its interactions with biological systems, including receptors and enzymes.
Medicine: Although not approved for medical use, research may uncover potential therapeutic applications or adverse effects.
Industry: Forensic laboratories use it as a reference standard for identifying and quantifying fentanyl analogs.
Mechanism of Action
Targets: N-(6-APDB) Fentanyl likely interacts with opioid receptors (μ, δ, and κ) in the central nervous system.
Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.
Comparison with Similar Compounds
Similar Compounds: Other fentanyl analogs, such as N-(6-APB) Fentanyl, share structural features but differ in substituents or functional groups.
Uniqueness: N-(6-APDB) Fentanyl’s benzofuran moiety distinguishes it from other fentanyl derivatives.
Properties
Molecular Formula |
C25H32N2O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[1-[1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,18-19,23H,3,11-17H2,1-2H3 |
InChI Key |
FCKLMVPDFBDMDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(CCO3)C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


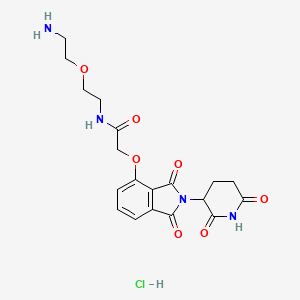
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)
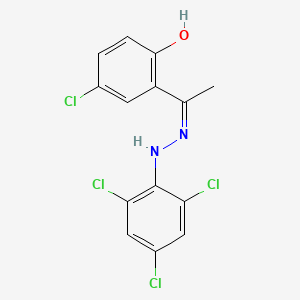
![[(1R)-4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817376.png)
![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
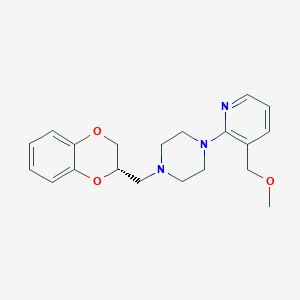
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)

